molecular formula C19H24N2O3S B11787470 2-(4-(4-Ethoxy-3-methylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid

2-(4-(4-Ethoxy-3-methylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid

Cat. No.: B11787470
M. Wt: 360.5 g/mol
InChI Key: BLUGFTVMBVNDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-Ethoxy-3-methylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Ethoxy-3-methylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions: The thiazole ring is then functionalized with the 4-ethoxy-3-methylphenyl group and the piperidin-1-yl group through nucleophilic substitution reactions.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and methyl groups.

    Reduction: Reduction reactions could target the thiazole ring or the piperidin-1-yl group.

    Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(4-Ethoxy-3-methylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-(4-Ethoxy-3-methylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Methoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid
  • 2-(4-(4-Chlorophenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid

Uniqueness

2-(4-(4-Ethoxy-3-methylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid is unique due to the presence of the ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, or interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

2-[4-(4-ethoxy-3-methylphenyl)-2-piperidin-1-yl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H24N2O3S/c1-3-24-15-8-7-14(11-13(15)2)18-16(12-17(22)23)25-19(20-18)21-9-5-4-6-10-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,22,23)

InChI Key

BLUGFTVMBVNDNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(SC(=N2)N3CCCCC3)CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.